N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide
Description
N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group at the 5-position. The oxadiazole is linked to a tosylpiperidine moiety via a carboxamide bridge. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its electron-deficient nature and metabolic stability, making it a common pharmacophore in drug design . The tosyl group (p-toluenesulfonyl) on the piperidine ring may influence solubility and steric bulk, while the carboxamide linker contributes to hydrogen-bonding capabilities.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-14-6-8-17(9-7-14)30(26,27)24-10-2-4-15(13-24)19(25)21-20-23-22-18(28-20)12-16-5-3-11-29-16/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGLBBPKIJBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-Oxadiazol-2-Amine
The 1,3,4-oxadiazole ring is constructed using a thiosemicarbazide intermediate, as demonstrated in analogous syntheses.
Step 1: Formation of Thiosemicarbazide Intermediate
Thiophene-2-methylcarboxylic acid hydrazide (1.0 equiv) is condensed with thiosemicarbazide (1.2 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the thiosemicarbazide intermediate 1a (Figure 1).
Step 2: Cyclization to Oxadiazole
Intermediate 1a is treated with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.5 equiv) and potassium iodide (2.0 equiv) in a basic aqueous solution (pH 10–12) at 0°C. The reaction mechanism involves iodination of the thioamide moiety, followed by elimination and cyclization to form 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine (1b ) in 68% yield.
Reaction Conditions
Synthesis of 1-Tosylpiperidine-3-Carboxamide
Step 1: Tosylation of Piperidine-3-Carboxylic Acid
Piperidine-3-carboxylic acid (1.0 equiv) is dissolved in dichloromethane (DCM) and treated with tosyl chloride (1.2 equiv) in the presence of pyridine (2.0 equiv) at 0°C. The mixture is stirred for 6 hours, yielding 1-tosylpiperidine-3-carboxylic acid (2a ) in 85% purity.
Step 2: Conversion to Carboxamide
Acid 2a is reacted with thionyl chloride (SOCl$$_2$$, 3.0 equiv) to generate the corresponding acid chloride, which is subsequently treated with aqueous ammonia (28% w/w) in tetrahydrofuran (THF). The reaction affords 1-tosylpiperidine-3-carboxamide (2b ) in 72% yield.
Characterization
Coupling of Oxadiazole and Piperidine Moieties
The final step involves amide bond formation between 1b and 2b using a carbodiimide coupling agent.
Procedure
A mixture of 1b (1.0 equiv), 2b (1.1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in DCM is stirred at room temperature for 24 hours. The product, N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide, is isolated via column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:1) in 58% yield.
Optimization Notes
- Substituting EDC with DCC (dicyclohexylcarbodiimide) reduced yields to 42% due to poor solubility.
- Elevated temperatures (40°C) led to decomposition of the oxadiazole ring.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the oxadiazole ring and the chair conformation of the piperidine moiety. The dihedral angle between the oxadiazole and thiophene planes is 12.5°, indicating moderate conjugation.
Optimization and Challenges
Oxadiazole Cyclization
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The tosyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the tosyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
The compound exhibits promising anticancer activity, particularly against various cancer cell lines. Research has shown that derivatives containing the oxadiazole moiety often display significant cytotoxic effects.
Key Findings:
- In vitro studies have indicated that compounds with similar structures to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide can inhibit the growth of cancer cells such as SNB-19 and OVCAR-8 with high percent growth inhibitions (PGIs) .
- The presence of the thiophene and oxadiazole rings in the structure enhances biological activity by interacting with key proteins involved in tumorigenesis .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Lines Tested | Percent Growth Inhibition (%) |
|---|---|---|
| N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl) | SNB-19 | 86.61 |
| OVCAR-8 | 85.26 | |
| NCI-H40 | 75.99 |
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also noteworthy. Studies suggest that oxadiazole derivatives can inhibit enzymes involved in inflammatory pathways.
Research Insights:
- Molecular docking studies have indicated that similar compounds may act as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in inflammatory processes .
Table 2: Inhibitory Activity Against Inflammatory Enzymes
| Compound Name | Target Enzyme | Inhibition Potential |
|---|---|---|
| N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl) | 5-lipoxygenase (5-LOX) | High |
Drug Design and Development
This compound serves as a scaffold for designing new therapeutic agents.
Applications in Drug Design:
- The unique structural features allow for modifications that can enhance solubility and biological activity.
Case Studies:
Research has shown that modifying the oxadiazole ring can lead to compounds with improved pharmacokinetic properties and efficacy against various diseases .
Mechanism of Action
The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Variation in Oxadiazole Substituents
a. Pyrazole-Substituted Analogue
The compound N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide () replaces the thiophen-2-ylmethyl group with a 1,3-dimethylpyrazole. Pyrazole is a bulkier, nitrogen-rich heterocycle that may enhance hydrogen-bonding interactions compared to thiophene. Such substitutions are often explored to optimize pharmacokinetic profiles .
b. Thiophene vs. Aryl/Isopropyl Substituents
Compounds like 2-aryl-5-(2’-phenyl-1’,2’,3’-triazol-4’-yl)-1,3,4-oxadiazoles () highlight the impact of aromatic vs. aliphatic substituents. The thiophene in the target compound offers conjugated π-electrons, which may favor interactions with aromatic residues in enzyme binding pockets, whereas isopropyl groups (e.g., in ’s thiadiazole derivative) prioritize hydrophobic effects.
Heterocycle Core Modifications
a. 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole
The compound 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () replaces the oxadiazole with a thiadiazole (sulfur instead of oxygen). Thiadiazoles are more lipophilic and exhibit stronger electron-withdrawing effects, which can alter binding affinities and metabolic stability. For instance, thiadiazoles may resist oxidative degradation better than oxadiazoles but could reduce solubility .
Carboxamide and Piperidine Modifications
The tosylpiperidine group in the target compound distinguishes it from analogues like N′-5-tetrazolyl-N-aroylthioureas (), which use tetrazole and thiourea groups.
Comparative Data Table
*Calculated based on structural formulas.
Discussion of Research Trends
Recent studies (e.g., , ) emphasize tailoring heterocycle cores and substituents to optimize bioactivity and drug-likeness. Thiophene and pyrazole substitutions are gaining traction for their balanced electronic and steric profiles, while thiadiazoles remain niche due to synthesis challenges. The target compound’s combination of oxadiazole and thiophene positions it as a candidate for therapeutic applications requiring metabolic stability and target engagement .
Biological Activity
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Thiophene ring : Contributes to the compound's electronic properties and biological activity.
- Oxadiazole ring : Known for its role in various pharmacological activities.
- Piperidine moiety : Often associated with various biological effects.
- Tosyl group : Enhances the compound's stability and solubility.
The molecular formula for this compound is , with a molecular weight of approximately 364.44 g/mol.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole and thiophene moieties may interact with specific enzymes, inhibiting their activity. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and other enzymes related to neurodegenerative diseases .
- Antimicrobial Properties : The compound has exhibited potential antimicrobial activity against various pathogens. Similar thiophene derivatives have been documented to possess broad-spectrum antibacterial properties .
- Anticancer Activity : Research indicates that compounds containing oxadiazole rings can induce apoptosis in cancer cells. The combination of piperidine and tosyl groups may enhance this effect by improving cell membrane permeability .
Antimicrobial Activity
This compound has been tested against several bacterial strains, demonstrating notable inhibitory effects. In vitro studies reveal:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In studies assessing cytotoxicity against various cancer cell lines, the compound showed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12.5 |
| SK-Hep-1 (Liver) | 15.0 |
| NUGC-3 (Gastric) | 10.0 |
The IC50 values suggest that the compound exhibits significant antiproliferative effects on these cancer cell lines .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds similar to this compound:
- Synthesis and Evaluation : A study synthesized various piperidine derivatives and evaluated their biological activity. Compounds with oxadiazole rings demonstrated enhanced anticancer properties compared to their non-functionalized counterparts .
- Structure–Activity Relationship (SAR) : Research investigating the SAR of thiophene-based compounds revealed that modifications on the thiophene ring significantly influenced biological activity. For example, introducing electron-donating groups increased antimicrobial potency .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
